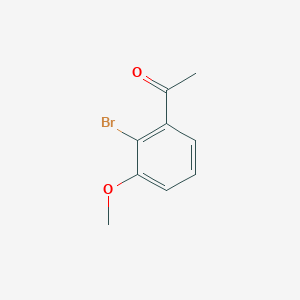

1-(2-Bromo-3-methoxyphenyl)ethanone

Description

Significance of Phenylethanone Derivatives as Advanced Synthetic Intermediates

Phenylethanone derivatives, also known as acetophenones, are a cornerstone of modern organic synthesis. egyankosh.ac.in Their general structure, featuring a carbonyl group directly attached to an aromatic ring, allows for a wide range of reactions. numberanalytics.com These compounds serve as precursors for the synthesis of numerous pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.comnumberanalytics.com The ability to modify both the aromatic ring and the acetyl group provides chemists with a powerful tool for constructing complex molecular frameworks. numberanalytics.com

Overview of α-Brominated Ketones in Modern Organic Synthesis

α-Brominated ketones are highly reactive and versatile intermediates in organic synthesis. libretexts.orglibretexts.org The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is harnessed in a multitude of synthetic transformations, including the formation of α,β-unsaturated ketones through dehydrobromination and the synthesis of various heterocyclic compounds. libretexts.orglibretexts.org The preparation of α-bromo ketones can be achieved through several methods, such as the bromination of ketones using bromine in an acidic medium or with N-bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net

Contextualization of 1-(2-Bromo-3-methoxyphenyl)ethanone within Substituted Aromatic Ketone Systems

This compound is a specific example of a substituted aromatic ketone that combines the features of a phenylethanone derivative and an α-brominated ketone, with the added complexity of the substitution pattern on the aromatic ring. chemsrc.com The bromine atom at the 2-position and the methoxy (B1213986) group at the 3-position of the phenyl ring influence the reactivity of both the carbonyl group and the aromatic system. This particular arrangement of substituents makes it a valuable precursor for targeted organic syntheses.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Boiling Point | 282.9 ± 25.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 1232407-19-0 |

Note: The data in this table is compiled from various chemical data sources and may have slight variations. chemsrc.com

The unique structural features of this compound, particularly the presence and positioning of the bromo and methoxy substituents, make it a key intermediate in the synthesis of specialized organic molecules. Its reactivity profile allows for a range of transformations, contributing to its significance in the broader context of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDTYWPYADGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromo 3 Methoxyphenyl Ethanone

Regioselective Bromination Strategies for Substituted Acetophenones

The direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. However, controlling the position of bromination, especially in the presence of multiple directing groups, requires carefully chosen reagents and conditions.

Utilization of N-Bromosuccinimide (NBS) with Catalytic Systems

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling and selectivity compared to liquid bromine. shodhsagar.comshodhsagar.com The reactivity and regioselectivity of NBS can be significantly influenced by the choice of catalyst and solvent. nih.gov

Research has shown that the bromination of aralkyl ketones using NBS can be directed to either the α-position of the ketone (side-chain) or the aromatic ring (nuclear bromination) by selecting the appropriate catalyst and solvent system. For instance, using acidic aluminum oxide (Al2O3) as a catalyst in methanol (B129727) at reflux temperature tends to favor α-bromination for acetophenones with moderately activating or deactivating groups. nih.gov In contrast, employing neutral Al2O3 in acetonitrile (B52724) at reflux temperature with highly activating groups on the aromatic ring leads predominantly to nuclear bromination. nih.gov

The proposed mechanism for α-bromination involves the formation of the enol form of the ketone, which is facilitated by the acidic catalyst. nih.gov The acidic Al2O3 may also enhance the release of the bromonium ion from NBS. nih.gov For nuclear bromination, it is suggested that the neutral Al2O3 surface interacts with NBS to release the bromonium ion, which then attacks the activated aromatic ring. nih.gov

Other catalytic systems have also been explored. For example, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the α-bromination of acetophenone (B1666503) with NBS in acetonitrile. shodhsagar.com The presence of a protic acid like p-TsOH or trifluoroacetic acid (TFA) was found to be crucial for the reaction to proceed efficiently. shodhsagar.com Microwave irradiation has also been employed to accelerate the p-TsA-catalyzed α-bromination of aromatic carbonyl compounds with NBS, achieving high yields in short reaction times. researchgate.net

| Catalyst System | Solvent | Position of Bromination | Reference |

| Acidic Al2O3 | Methanol | α-position | nih.gov |

| Neutral Al2O3 | Acetonitrile | Aromatic Ring | nih.gov |

| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | α-position | shodhsagar.com |

| KH2PO4 | Ethanol | α-position | acgpubs.org |

| Montmorillonite K-10 | Methanol | α-position | researchgate.net |

Oxidative Bromination Techniques, including Hydrogen Peroxide-Mediated Methods

Oxidative bromination offers an alternative to traditional methods, often employing environmentally benign oxidants. researchgate.net These methods generate an electrophilic bromine species in situ from a bromide source. Hydrogen peroxide is a particularly attractive oxidant as its byproduct is water. researchgate.netnih.gov

The eosinophil peroxidase-hydrogen peroxide-bromide system, found in human eosinophils, generates hypobromous acid (HOBr), a potent brominating agent. nih.gov This biological system highlights the potential of H2O2 in mediating bromination reactions. In synthetic chemistry, systems like a divanadium-substituted phosphotungstate catalyst have been shown to effectively catalyze the oxidative bromination of various organic substrates, including aromatics, using hydrogen peroxide. nih.gov Another approach involves the use of ammonium (B1175870) bromide with ozone as the oxidant for the selective mono-bromination of activated aromatic compounds. researchgate.net

Consideration of Substituent Effects on Bromination Regioselectivity

The existing substituents on an acetophenone ring play a crucial role in directing the position of incoming electrophiles like bromine. nih.govreddit.com The methoxy (B1213986) group (-OCH3) in 3-methoxyacetophenone is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The acetyl group (-COCH3) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

When both groups are present, their directing effects must be considered. In the case of 3-methoxyacetophenone, the powerful ortho-, para-directing influence of the methoxy group would direct bromination to the 2-, 4-, or 6-positions. The acetyl group would direct to the 5-position. The formation of 1-(2-bromo-3-methoxyphenyl)ethanone indicates that bromination occurs ortho to the methoxy group and meta to the acetyl group.

Studies on the bromination of acetophenone derivatives have shown that the electron density of the aromatic ring is a key factor. zenodo.org Highly activated rings, such as in hydroxyacetophenones, tend to undergo ring bromination. zenodo.org Conversely, strongly deactivated rings show poor reactivity towards bromination. zenodo.org For selective side-chain bromination, a moderate electron density in the aromatic ring is often required. zenodo.org Theoretical studies using density functional theory (DFT) have also been employed to understand the effects of a bromine substituent on the electronic and structural properties of acetophenone isomers. researchgate.net

Precursor Chemistry and Sequential Transformations Towards this compound

The synthesis of the target molecule is not solely dependent on the final bromination step. The strategic construction of the 3-methoxyacetophenone precursor is equally important.

Aromatic Substitution Routes to Methoxyacetophenone Precursors

The synthesis of methoxyacetophenone precursors typically involves electrophilic aromatic substitution reactions. oc-praktikum.deyoutube.com Friedel-Crafts acylation is a common method for introducing an acetyl group onto an aromatic ring. For the synthesis of 3-methoxyacetophenone, one could envision starting with anisole (B1667542) (methoxybenzene) and performing a Friedel-Crafts acylation. However, this would predominantly yield the para-substituted product, 4-methoxyacetophenone, due to the ortho-, para-directing nature of the methoxy group.

A more viable route to 3-methoxyacetophenone involves starting with a meta-directing group that can later be converted to a methoxy group. Alternatively, one could start with 3-hydroxyacetophenone and methylate the hydroxyl group. Another approach involves the nickel-catalyzed reaction of an arylboronic acid with an alkyl nitrile. chemicalbook.com

Strategic Functional Group Interconversions in Pre-Bromination Steps

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to achieve the desired substitution pattern or reactivity. ub.edufiveable.meimperial.ac.uk In the context of synthesizing this compound, FGI could be crucial in preparing the 3-methoxyacetophenone precursor.

For example, a synthetic plan might involve starting with a compound that has a nitro group at the 3-position. The nitro group is a strong meta-director, which would facilitate the introduction of an acetyl group at the desired position. Subsequently, the nitro group could be reduced to an amino group (-NH2), which can then be converted to a hydroxyl group via a diazotization reaction, followed by methylation to yield the methoxy group. This multi-step process, while longer, allows for precise control over the substitution pattern.

Green Chemistry Approaches in the Synthesis of α-Bromo Aromatic Ketones

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of α-bromo aromatic ketones, this often involves replacing hazardous reagents like elemental bromine, minimizing waste, and using environmentally benign solvents and catalysts.

One prominent green approach is the use of a bromide/bromate couple (such as NaBr/NaBrO₃ or KBr/KBrO₃) as a brominating agent. rsc.orgresearchgate.net This method is advantageous as it utilizes stable, non-hazardous solid reagents and can be conducted in an aqueous acidic medium under ambient conditions. rsc.org The in-situ generation of bromine avoids the direct handling of highly corrosive and toxic liquid bromine, presenting a safer and more practical alternative. rsc.orgresearchgate.net This system has proven effective for the regioselective bromine substitution at the α-carbon of ketones. rsc.org

Another sustainable strategy involves the use of hydrogen peroxide (H₂O₂) as a clean and environmentally benign oxidant in combination with hydrobromic acid (HBr) or alkali metal bromides. organic-chemistry.org The H₂O₂-HBr system allows for the rapid bromination of 1-arylethanones. organic-chemistry.org The primary byproduct of this reaction is water, which aligns with green chemistry's goal of minimizing harmful waste streams. Similarly, employing a system of potassium bromide (KBr), hydrochloric acid (HCl), and H₂O₂ at room temperature provides a method for the chemoselective bromination of active methylene (B1212753) compounds with high yields. organic-chemistry.org

Furthermore, efforts have been made to develop catalyst-free bromination reactions. Certain protocols using molecular bromine (Br₂) have been shown to proceed efficiently without any promoter or catalyst, which can simplify purification and reduce waste. nih.gov These acid-free routes have demonstrated a significant improvement in halogenation yield for some aromatic ketones. nih.gov

Table 1: Comparison of Green Bromination Methods for Aromatic Ketones

| Method | Reagents | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Bromide/Bromate System | NaBr/NaBrO₃ | Stable, non-hazardous solid reagents; avoids liquid Br₂. | Aqueous acidic medium, ambient temperature. | rsc.org |

| Hydrogen Peroxide System | H₂O₂/HBr aq | Rapid reaction; water is the main byproduct. | Dioxane solvent. | organic-chemistry.org |

| Catalyst-Free Bromination | Br₂ | No catalyst needed, simplifying purification. | Acid-free conditions. | nih.gov |

Scalable and Industrially Relevant Preparation Methods

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only efficient and high-yielding but also cost-effective, safe, and robust. For the synthesis of α-bromo aromatic ketones, this involves careful selection of reagents and process optimization.

A significant advancement in scalable synthesis is the development of continuous flow procedures. For instance, a continuous flow process for the α-bromination of acetophenone using HBr and bromine in 1,4-dioxane (B91453) has been developed, achieving a 99% yield. nih.gov This method offers excellent selectivity, preventing ring bromination or dibrominated products, and showcases a highly effective protocol applicable on an industrial scale. nih.gov Flow chemistry provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher consistency and throughput compared to batch processes.

In the context of large-scale batch production, the choice of brominating agent is critical. While reagents like Pyridinium tribromide (PyBr₃) are effective, N-Bromosuccinimide (NBS) is often preferred for commercial production. mdpi.com The advantages of NBS include shorter reaction times, lower cost, reduced energy consumption, and simpler post-treatment procedures. mdpi.com

Process optimization is paramount for any scalable synthesis. This involves systematically evaluating the influence of various parameters, including solvents, reagent ratios, and reaction temperature. For example, in the bromination of a related benzophenone, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent over alternatives like methanol or dichloromethane. mdpi.com The molar ratio of the substrate to the brominating agent and the reaction temperature were meticulously screened to maximize yield and minimize impurity formation. mdpi.com It was found that running the reaction at 20 ± 5 °C prevented the formation of byproducts that occurred at higher (reflux) or lower (0 °C) temperatures. mdpi.com Such detailed optimization is essential for developing a reliable and economically viable industrial process for compounds like this compound.

Table 2: Example of Parameter Optimization for Scalable Bromination

| Parameter | Conditions Tested | Optimal Choice | Rationale | Reference |

|---|---|---|---|---|

| Brominating Agent | NBS, PyBr₃ | NBS | Shorter reaction time, lower cost, simpler post-treatment. | mdpi.com |

| Solvent | THF, MeOH, HOAc, CH₂Cl₂ | THF | Significantly higher yield compared to other solvents. | mdpi.com |

| Temperature | 0 °C, 20 ± 5 °C, 65 °C | 20 ± 5 °C | Highest yield; avoided impurity formation seen at other temperatures. | mdpi.com |

| Reagent Ratio (Substrate:NBS) | Screened various ratios | 1:4 | Ensured complete reaction within 5 hours with the highest yield. | mdpi.com |

Reactivity and Mechanistic Investigations of 1 2 Bromo 3 Methoxyphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) renders this position highly susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloketones. nih.gov

Pathways with Diverse Nucleophiles for Carbon-Heteroatom Bond Formation

The electrophilic α-carbon of 1-(2-bromo-3-methoxyphenyl)ethanone readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions typically proceed via an S\textsubscript{N}2 pathway. jove.comjove.com Less basic nucleophiles are generally preferred for these reactions to avoid competing side reactions such as enolate formation. jove.comjove.com For instance, amines and thiols can displace the bromide ion to form α-amino ketones and α-thio ketones, respectively.

The reaction of α-haloketones with nitrogen-containing heterocyclic compounds often results in quaternization. nih.gov This has been utilized in cycloaddition reactions to synthesize fused pyrrole (B145914) derivatives. nih.gov Computational studies have also explored the reactions of α-haloketones with various nucleophiles to understand the reaction pathways and activation energies. up.ac.za

Influence of Bromine and Methoxy (B1213986) Substituents on Electrophilicity and Reaction Kinetics

The reactivity of the α-carbon is significantly influenced by the electronic effects of both the bromine atom and the methoxy group on the phenyl ring. The carbonyl group's inductive effect polarizes the carbon-halogen bond, increasing the electron deficiency at the α-carbon and enhancing its electrophilicity. nih.gov The more polar the carbon-halogen bond, the faster the reaction with nucleophiles. nih.gov

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitution on the Bromomethoxy Phenyl Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the existing substituents dictating the position and feasibility of these reactions.

Directing Effects of Halogen and Alkoxy Substituents on Aromatic Functionalization

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also a possibility, particularly due to the presence of the electron-withdrawing bromo and acetyl groups. libretexts.org SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). lumenlearning.comlibretexts.org For the reaction to occur, a good leaving group (in this case, the bromide ion) must be present on the ring, and the ring's electron density must be sufficiently reduced. libretexts.org The presence of the acetyl group, an electron-withdrawing group, ortho to the bromine atom can facilitate nucleophilic aromatic substitution.

Strategic Manipulation of Aromatic Sites for Further Derivatization

The distinct directing effects of the substituents on the phenyl ring can be strategically exploited for further functionalization of the molecule. For example, electrophilic substitution reactions could be used to introduce additional groups onto the aromatic ring at positions dictated by the existing substituents.

Furthermore, the potential for nucleophilic aromatic substitution allows for the replacement of the aromatic bromine atom with other functional groups, providing a pathway to a variety of derivatives. libretexts.org The choice of reaction conditions and the nature of the incoming nucleophile will determine the outcome of these transformations, enabling the synthesis of a diverse array of compounds based on the this compound scaffold.

Carbonyl Group Transformations of the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol, 1-(2-bromo-3-methoxyphenyl)ethanol, using reducing agents like sodium borohydride (B1222165). libretexts.org Conversely, while the ketone itself is generally resistant to further oxidation, reactions involving the α-methyl group can occur. For instance, methyl ketones can undergo the haloform reaction in the presence of a base and a halogen to yield a carboxylic acid and a haloform. ncert.nic.in

The carbonyl group also readily participates in condensation reactions. For example, it can react with hydrazines to form hydrazones. researchgate.net Additionally, the acidity of the α-hydrogens allows for aldol-type condensation reactions in the presence of a base, leading to the formation of β-hydroxy ketones. ncert.nic.in The Wittig reaction provides another route for transformation, allowing the conversion of the carbonyl group into a carbon-carbon double bond. libretexts.org These reactions highlight the versatility of the carbonyl group in this compound for creating a wide range of derivatives.

Chemo- and Regioselective Reduction Reactions of the Ketone Functionality

The ketone group of this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, valued for its selectivity in reducing aldehydes and ketones without affecting other functional groups like the aryl bromide or the methoxy ether. vaia.comchemguide.co.uklibretexts.org

The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uklibretexts.org The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide by the solvent yields the corresponding secondary alcohol, 1-(2-bromo-3-methoxyphenyl)ethanol. youtube.com The general transformation is depicted below:

Reaction: Ketone to Secondary Alcohol

Reagent: Sodium Borohydride (NaBH₄)

Product: 1-(2-bromo-3-methoxyphenyl)ethanol

The chemoselectivity of this reduction is a key feature. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also effect this reduction, NaBH₄ is preferred when the preservation of the aryl bromide is crucial for subsequent cross-coupling reactions. Some reducing systems have been developed for the highly selective reduction of aldehydes in the presence of ketones, which can be useful in competitive reaction scenarios. orientjchem.org

Interactive Data Table: Reduction of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | 1-(2-Bromo-3-methoxyphenyl)ethanol | Ketone Reduction |

Condensation and Addition Reactions of the Carbonyl Group

The carbonyl group of this compound is electrophilic and thus susceptible to nucleophilic addition and condensation reactions. masterorganicchemistry.com A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. nih.govacs.org In this base-catalyzed reaction, an aldehyde reacts with a ketone to form an α,β-unsaturated ketone. libretexts.orgwyzant.com

For instance, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield a series of chalcone (B49325) derivatives. nih.govnih.gov These chalcones, which are 1,3-diaryl-2-propen-1-ones, are themselves important intermediates in the synthesis of flavonoids and other biologically active compounds. acs.orgnih.gov

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. libretexts.org

Interactive Data Table: Condensation Reaction of this compound

| Ketone | Aldehyde | Product Type | Reaction Name |

| This compound | Substituted Benzaldehyde | Chalcone | Claisen-Schmidt Condensation |

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The aryl bromide moiety in this compound is a key functional group for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. libretexts.org The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov This reaction is widely used to synthesize biaryl compounds. libretexts.org

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.orgacsgcipr.org This reaction is crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgacsgcipr.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Phosphine ligand, Base |

Other Metal-Mediated Transformations Involving the Aryl Bromide Linkage

While palladium is the most common catalyst for cross-coupling reactions of aryl bromides, other transition metals like nickel and copper can also be employed. Nickel-catalyzed cross-coupling reactions have emerged as a more cost-effective alternative to palladium-catalyzed processes. rsc.orgmdpi.com These reactions can be used for various transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of carbon-heteroatom bonds, particularly carbon-oxygen and carbon-nitrogen bonds. While harsher conditions were traditionally required, modern developments have led to milder and more versatile copper-catalyzed coupling methods. Mechanistic studies have also revealed novel reactivity for copper catalysts, such as 1,3-halogen migration. nih.gov

Detailed Mechanistic Studies of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are well-established in the broader context of organic chemistry.

In the Suzuki-Miyaura coupling , the catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination follows a similar catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide. wikipedia.orgjk-sci.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton from the amine to form an amido complex. wikipedia.orgjk-sci.com

Reductive Elimination: The aryl group and the amino group are coupled to form the aryl amine product, and the palladium(0) catalyst is regenerated. wikipedia.orgjk-sci.com

The choice of ligand is crucial in these palladium-catalyzed reactions as it influences the stability and reactivity of the catalytic species, thereby affecting the efficiency and scope of the transformation. wikipedia.orgjk-sci.com

Computational Chemistry and Theoretical Studies on 1 2 Bromo 3 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and exploring electronic properties like orbital energies and charge distributions, which are fundamental to understanding chemical reactivity.

The three-dimensional arrangement of atoms in 1-(2-Bromo-3-methoxyphenyl)ethanone, including its bond lengths, bond angles, and dihedral angles, can be precisely determined through geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G). researchgate.net The presence of a bulky bromine atom at the ortho position relative to the acetyl group introduces significant steric hindrance. This steric strain is expected to force the acetyl group out of the plane of the benzene (B151609) ring to achieve a lower energy conformation.

Table 1: Representative Geometric Parameters for Substituted Acetophenones (Illustrative) Note: These are typical values for related structures. A specific calculation for this compound is required for exact parameters.

| Parameter | Bond/Angle | Expected Value | Influence |

|---|---|---|---|

| Bond Length | C=O | ~1.22 Å | Typical carbonyl double bond. |

| C-Br | ~1.90 Å | Standard carbon-bromine single bond. | |

| C(ring)-C(acetyl) | ~1.50 Å | Single bond with partial double bond character. | |

| C(ring)-O(methoxy) | ~1.36 Å | Partial double bond character due to resonance. | |

| Bond Angle | C(ring)-C-O (acetyl) | ~120° | sp² hybridized carbon. |

| C(ring)-C-C (acetyl) | ~118° | Steric repulsion may slightly alter this. |

| Dihedral Angle | Br-C(2)-C(1)-C(acetyl) | > 0° | Non-planar due to steric hindrance from Br. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-donating methoxy (B1213986) group. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing acetyl group and the carbon-bromine bond. DFT calculations show that electron-accepting substituents, such as bromine, tend to decrease both HOMO and LUMO energies. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Orbital Energies (eV) for Substituted Acetophenones Note: Values are illustrative and depend on the specific computational method. A smaller gap indicates higher reactivity.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acetophenone (B1666503) | -6.5 to -7.0 | -1.8 to -2.2 | 4.7 to 4.8 |

| 2-Bromoacetophenone | -6.8 to -7.2 | -2.1 to -2.5 | 4.7 to 4.7 |

The analysis of these orbitals is crucial for predicting how the molecule will interact with other reagents. The HOMO distribution highlights potential sites for electrophilic attack, while the LUMO distribution reveals sites susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govlibretexts.org The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deyoutube.com For this compound, the MEP map would show the most intense negative potential (deepest red) around the carbonyl oxygen atom, identifying it as the primary site for protonation and electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

While MEP provides a qualitative picture, Fukui functions offer a more quantitative approach to predicting local reactivity within the framework of DFT. scm.com The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.govfaccts.de

The function f+(r) corresponds to an attack by a nucleophile (addition of an electron) and identifies the most electrophilic sites. For this molecule, the carbonyl carbon would be a primary candidate.

The function f-(r) corresponds to an attack by an electrophile (removal of an electron) and identifies the most nucleophilic sites. These would likely be found on the carbon atoms of the benzene ring, influenced by the methoxy group. youtube.comresearchgate.net

By calculating the condensed Fukui functions for each atom, one can rank the atomic sites in terms of their susceptibility to different types of chemical attack. scm.com

High-Level Quantum Chemical Methods for Thermochemical Properties

While DFT is excellent for geometries and electronic structures, high-level composite quantum chemical methods like Gaussian-3 (G3), Gaussian-4 (G4), and Complete Basis Set (CBS) methods are generally required for achieving high accuracy in thermochemical data, such as enthalpies of formation. researchgate.netresearchgate.net

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Theoretical calculations using methods like G4 have proven reliable for estimating the gas-phase enthalpies of formation for substituted acetophenones. researchgate.net These calculations involve computing the total electronic energy of the molecule and applying various corrections for zero-point vibrational energy, thermal effects, and basis set limitations.

The enthalpy of vaporization (ΔvapH), which is the heat required to transform a given quantity of a substance from a liquid into a gas, can also be estimated. Experimental determination often involves measuring vapor pressure at different temperatures. d-nb.info Computationally, it can be derived by calculating the enthalpy of the molecule in both the gas and liquid phases (the latter often using a solvent model) or through established structure-property correlations.

Table 3: Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Acetophenone and Related Compounds (kJ·mol⁻¹)

| Compound | Experimental ΔfH°(g) | Calculated ΔfH°(g) (Method) |

|---|---|---|

| Acetophenone | -86.9 ± 1.1 anl.gov | -87.5 (G3MP2) researchgate.net |

| 2-Methylacetophenone | -123.0 ± 1.2 d-nb.info | -124.1 (G3MP2) d-nb.info |

| 3-Methylacetophenone | -128.9 ± 1.1 d-nb.info | -129.5 (G3MP2) d-nb.info |

Data sourced from Active Thermochemical Tables and literature on substituted acetophenones. researchgate.netd-nb.infoanl.govanl.gov

The presence of the bromo and methoxy substituents significantly modifies the electronic structure and stability of the parent acetophenone molecule. The quantitative impact of these substituents can be assessed using theoretical models.

Isodesmic Reactions: The stabilizing effect of the substituents can be quantified by calculating the energy change of a hypothetical isodesmic reaction. In such a reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. A theoretical study on bromoacetophenones used this approach to evaluate the stability conferred by the bromine substituent. researchgate.netresearchgate.net A negative reaction energy (ΔEr) for the reaction below would indicate that the combined substituents provide a net stabilization to the acetophenone core compared to separate monosubstituted benzenes.

This compound + Benzene → Bromobenzene + 3-Methoxyacetophenone + ΔEr

This quantitative assessment is vital for understanding how multiple functional groups collectively influence a molecule's thermodynamic properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. researchgate.netwisc.eduwisc.edu This analysis allows for the quantitative investigation of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, an NBO analysis would elucidate the delocalization of electron density arising from the interplay between the bromo, methoxy, and ethanone (B97240) substituents on the benzene ring. The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

A hypothetical NBO analysis for this molecule would likely reveal significant intramolecular interactions. Key interactions would include:

Hyperconjugation involving the methoxy group: The lone pairs of the oxygen atom in the methoxy group (n_O) can act as donors, delocalizing electron density into the antibonding orbitals (σ*) of adjacent C-C bonds within the phenyl ring. This interaction contributes to the resonance stabilization of the molecule.

Carbonyl group interactions: The π-system of the carbonyl group in the ethanone substituent can engage in conjugation with the π-system of the benzene ring. NBO analysis would quantify the charge transfer from the phenyl ring's π orbitals to the π* orbital of the C=O bond, and vice-versa.

Hypothetical NBO Interaction Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(O) of OCH₃ | σ(C_ortho - C_meta) | High | Lone Pair -> Antibond (Hyperconjugation) |

| n(Br) | σ(C_ortho - C_ipso) | Moderate | Lone Pair -> Antibond (Hyperconjugation) |

| π(C=C)_ring | π(C=O)_ethanone | High | Pi-bond -> Pi-antibond (Conjugation) |

| π(C=O)_ethanone | π(C=C)_ring | Low | Pi-bond -> Pi-antibond (Back-donation) |

| σ(C-H)_ring | σ*(C-Br) | Low | Sigma-bond -> Sigma-antibond |

Note: This table is a hypothetical representation of expected interactions and their relative strengths. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape, flexibility, and dynamic behavior of a molecule.

An MD simulation would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Energy Minimization: The initial structure is relaxed to a local energy minimum to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the system to reach thermal equilibrium.

Production Run: The simulation is run for an extended period, during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis of the MD trajectory would provide insights into:

Torsional Angle Distributions: The probability distributions of the dihedral angles associated with the ethanone and methoxy groups would reveal the most stable conformations and the energy barriers between them. For instance, it would show whether the ethanone group prefers to be coplanar with the benzene ring or adopts a twisted conformation.

Root Mean Square Fluctuation (RMSF): By calculating the RMSF of each atom, one can identify the most flexible regions of the molecule. It is expected that the terminal atoms of the methoxy and ethanone groups would exhibit higher fluctuations.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O interactions between the ethanone's carbonyl oxygen and a nearby C-H on the ring, or interactions involving the methoxy group, could be identified and their persistence quantified.

Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Most Populated Range (degrees) | Rotational Barrier (kcal/mol) |

| C_ring - C_ring - C_ethanone - O_ethanone | -20 to 20 and 160 to 200 | Low to Moderate |

| C_ring - C_ring - O_methoxy - C_methyl | -30 to 30 and 150 to 210 | Low |

Note: This table is a hypothetical representation based on the expected behavior of similar aromatic ketones. Actual values would require a specific MD simulation study.

By combining the insights from NBO analysis and MD simulations, a comprehensive theoretical understanding of the structure, stability, and dynamic properties of this compound can be achieved.

Applications As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The α-bromo ketone moiety in 1-(2-Bromo-3-methoxyphenyl)ethanone is a key functional group that enables its use as a precursor for a variety of heterocyclic compounds. This reactivity is primarily due to the electrophilic nature of the carbon atom attached to the bromine, which readily undergoes nucleophilic substitution reactions.

One of the most common applications is in the Hantzsch thiazole (B1198619) synthesis, where it can react with a thioamide to form a thiazole ring. Thiazole derivatives are known to exhibit a wide range of biological activities, and the use of this compound allows for the introduction of the 2-bromo-3-methoxyphenyl substituent into the final product, potentially modulating its pharmacological properties. nih.govkthmcollege.ac.in

Similarly, it can be used in the synthesis of imidazoles. By reacting with an amidine, this compound can form the imidazole (B134444) core. Substituted imidazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. nih.govu-tokyo.ac.jpnih.gov The reaction involves the formation of an intermediate that then cyclizes to the final imidazole product.

Furthermore, this building block is instrumental in the synthesis of quinolines, a class of heterocyclic compounds found in a number of biologically active molecules. nih.govsemanticscholar.org The synthesis can proceed through various methods, such as the Combes quinoline (B57606) synthesis, where the α-bromo ketone can be a key starting material for creating the necessary diketone intermediate.

The following table summarizes the synthesis of various heterocyclic compounds using α-bromoacetophenones as precursors, a reactivity that is directly applicable to this compound.

| Heterocycle | Reactant | General Reaction |

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis |

| Imidazole | Amidine | Imidazole Synthesis |

| Quinoxaline | o-Phenylenediamine | Quinoxaline Synthesis |

Role in the Construction of Advanced Organic Scaffolds and Complex Molecular Architectures

The term "scaffold" in chemistry refers to the core structure of a molecule. The ability to construct novel and complex molecular scaffolds is crucial for the development of new drugs and materials. This compound serves as a valuable starting point for building such intricate molecular frameworks.

The presence of multiple reactive sites—the α-bromo ketone, the aromatic ring which can undergo further substitution, and the methoxy (B1213986) group which can be cleaved to a hydroxyl group—allows for a stepwise and controlled construction of complex architectures. For instance, the ketone can be transformed into an alkene via a Wittig reaction, which can then participate in various cycloaddition reactions to build new rings onto the existing scaffold.

Moreover, the bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution, allowing for the attachment of different molecular fragments. This versatility enables chemists to design and synthesize molecules with specific three-dimensional shapes and functionalities, which is essential for targeting specific biological receptors or for creating materials with desired properties.

Utility in Scaffold Diversification and Library Synthesis for Chemical Space Exploration

In modern drug discovery, the exploration of "chemical space"—the vast number of possible small organic molecules—is a key strategy for finding new therapeutic agents. This is often achieved by creating large collections of related compounds, known as chemical libraries. This compound is an excellent substrate for library synthesis due to its capacity for diversification.

Starting from this single compound, a multitude of different molecules can be generated by reacting it with a variety of reagents in a combinatorial fashion. For example, a library of thiazoles can be created by reacting this compound with a diverse set of thioamides. Similarly, libraries of other heterocyclic compounds can be synthesized.

This approach, known as scaffold diversification, allows for the rapid generation of a wide range of compounds with different substituents and properties. These libraries can then be screened for biological activity, significantly accelerating the process of drug discovery. The ability to introduce diversity at multiple points of the molecule makes this compound a powerful tool for exploring chemical space and identifying new lead compounds for drug development.

Strategic Intermediate in the Production of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and electronics. The synthesis of fine chemicals often requires multi-step processes, and the use of strategic intermediates that can be efficiently converted into the final product is crucial.

This compound serves as a key intermediate in the synthesis of a number of fine chemicals. Its ability to participate in a variety of chemical reactions allows for its incorporation into more complex molecules. For instance, it can be a precursor for the synthesis of certain pharmaceutical ingredients or for the production of specialized organic materials. The presence of the bromine atom and the methoxy group provides handles for further chemical modifications, making it a versatile and valuable intermediate in the fine chemical industry.

Future Research Directions and Emerging Methodologies for 1 2 Bromo 3 Methoxyphenyl Ethanone

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of 1-(2-Bromo-3-methoxyphenyl)ethanone. The presence of an aryl bromide and a ketone functional group makes it a versatile substrate for a variety of catalytic cross-coupling and functionalization reactions. Research is directed towards catalysts that offer higher yields, faster reaction times, and, most importantly, greater control over selectivity (chemo-, regio-, and stereoselectivity).

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are prime candidates for derivatization at the bromo-position. Future work will likely focus on developing catalysts with bespoke ligand spheres that can operate under milder conditions and with lower catalyst loadings, which is a principle of green chemistry. The goal is to create systems that can selectively functionalize the C-Br bond without interfering with the ketone moiety.

Another area of interest is the catalytic functionalization of the α-position to the ketone. While traditional methods may involve stoichiometric enolate formation, newer catalytic approaches using transition metals or organocatalysts could provide more efficient and selective access to α-functionalized products.

Table 1: Hypothetical Catalytic Amination of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |

This table presents hypothetical data for illustrative purposes based on common conditions for Buchwald-Hartwig amination reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. umontreal.ca For a compound like this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. uc.pt

A prospective flow synthesis could involve pumping a solution of 3-methoxyacetophenone and a brominating agent (e.g., N-bromosuccinimide) through a heated reactor coil with a suitable catalyst. The short residence time in the heated zone can accelerate the reaction while minimizing the formation of byproducts. Subsequent reaction steps, such as a catalytic coupling, could be integrated in-line by adding a new stream of reagents and passing the mixture through a second catalytic reactor module. uc.pt This sequential processing eliminates the need for isolating intermediates, thereby saving time and resources. uc.pt

Automated synthesis platforms, which combine robotics with flow reactors and real-time analytics, represent the next level of sophistication. Such systems could be programmed to rapidly screen a wide range of reaction conditions (e.g., different catalysts, solvents, and temperatures) to identify the optimal parameters for a given transformation of this compound, accelerating the discovery of new derivatives.

Exploration of Stereoselective and Chiral Synthesis Pathways

The creation of stereogenic centers with high fidelity is a cornerstone of modern medicinal chemistry and materials science. pageplace.de For this compound, the ketone functionality is a key handle for introducing chirality. Future research will undoubtedly focus on developing asymmetric reductions, additions, and α-functionalizations to produce enantioenriched products.

One emerging strategy involves the use of chiral Brønsted acid catalysts to control the stereochemical outcome of reactions. For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to the ketone. Another powerful approach is ion-pairing catalysis, where a chiral catalyst activates a substrate to form a transient chiral ion pair, which then reacts stereoselectively. nih.gov This has been successfully used to control the cyclization of intermediates to form enantioenriched heterocyclic systems. nih.gov

Furthermore, the asymmetric Henry (nitro-aldol) reaction provides a route to chiral β-nitro alcohols, which are valuable synthetic intermediates. researchgate.net Applying this reaction to this compound using a chiral copper-ligand complex could yield 2-bromo-2-nitroalkan-1-ol derivatives with high enantiomeric excess. researchgate.net These chiral building blocks could then be elaborated into more complex, biologically active molecules.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools. nih.gov

For transformations involving this compound, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the consumption of reactants and the formation of products and intermediates in real-time. nih.gov This provides rich kinetic data that can be used to elucidate reaction orders and activation parameters, offering insights into the reaction mechanism. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.